

Investigating the Cellular Effects of AZ960: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZ960

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular effects of **AZ960**, a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cellular biology. This document summarizes key quantitative data, details common experimental protocols for studying **AZ960**, and visualizes its impact on critical signaling pathways.

Core Mechanism of Action

AZ960 is a novel small molecule that acts as a potent inhibitor of JAK2 kinase.^{[1][2][3]} It functions by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrates.^[1] The inhibition of JAK2 by **AZ960** has been shown to induce growth arrest and apoptosis in various cancer cell lines, particularly those with activating mutations in the JAK2 signaling pathway.^{[1][4][5]}

Quantitative Data Summary

The following tables summarize the key in vitro and cellular inhibitory activities of **AZ960**.

Table 1: In Vitro Kinase Inhibition Profile of **AZ960**

| Target Kinase | IC50 (nM) | Ki (nM) | Selectivity Notes |
|---------------|----------------------|---------|--|
| JAK2 | <3 | 0.45 | 3-fold selectivity for JAK2 over JAK3.[1] |
| JAK3 | 9 | - | |
| TrkA | ~100 | - | Active against other kinases at higher concentrations.[4][6] |
| Aurora-A | ~100 | - | Active against other kinases at higher concentrations.[4][6] |
| ARK5 | <50 (at 0.1 μ M) | - | |
| FAK | ~100 | - | Active against other kinases at higher concentrations.[6] |
| TbERK8 | 120 | 1250 | |

Table 2: Cellular Activity of **AZ960** in Various Cell Lines

| Cell Line | Cellular Effect | GI50 (nM) | IC50 (nM) for STAT5 Phosphorylation | Key Findings |
|------------------------|--|-----------|---|---|
| TEL-JAK2 Ba/F3 | Inhibition of proliferation, blocked STAT5 phosphorylation | 25 | 15 | Exhibits 15-30-fold sensitivity for TEL-JAK2-driven STAT5 phosphorylation compared with other JAK family members. [1] [7] |
| TEL-JAK1 Ba/F3 | Inhibition of proliferation | 230 | - | |
| TEL-JAK3 Ba/F3 | Inhibition of proliferation | 279 | - | |
| TEL-Tyk2 Ba/F3 | Inhibition of proliferation | 214 | - | |
| SET-2 | Inhibition of proliferation, induction of apoptosis | 33 | - | Reduces both STAT3 and STAT5 phosphorylation levels. [1] |
| MT-1 (HTLV-1 infected) | Growth arrest and apoptosis | 800 | - | Downregulation of phosphorylated Jak2 and Bcl-2 family proteins. [4] |
| MT-2 (HTLV-1 infected) | Growth arrest and apoptosis | 1000 | - | Downregulation of phosphorylated Jak2 and Bcl-2 |

family proteins.

[\[4\]](#)

| | | | | |
|----------------------------|---|---------|---|---|
| Freshly isolated AML cells | Inhibition of clonogenic growth, induction of apoptosis | - | - | Associated with cleavage of caspase 3 and downregulation of Bcl-xL. [1] [6] |
| Freshly isolated ATL cells | Inhibition of proliferation | 300-700 | - | Downregulates levels of p-Jak2, p-Stat3, and p-Stat5. [4] |
| MOLT-4 | Inhibition of growth | 1200 | - | Growth inhibition may be mediated via Aurora A inhibition. [4] |

Key Cellular Effects of AZ960

AZ960 exerts its cellular effects primarily through the inhibition of the JAK/STAT signaling pathway, leading to:

- **Induction of Apoptosis:** Treatment with **AZ960** leads to mitochondrial-mediated apoptosis, characterized by the cleavage of caspase 3.[\[6\]](#)[\[7\]](#) This is achieved through both direct and indirect regulation of the anti-apoptotic protein BCL-xL.[\[7\]](#)
- **Cell Growth Arrest:** **AZ960** effectively inhibits the proliferation of various cell types, particularly those dependent on JAK2 signaling.[\[1\]](#)[\[4\]](#)[\[5\]](#)
- **Downregulation of STAT Phosphorylation:** A primary consequence of JAK2 inhibition by **AZ960** is the reduced phosphorylation of downstream STAT proteins, particularly STAT3 and STAT5.[\[1\]](#)[\[4\]](#) This disrupts the signaling cascade that promotes cell survival and proliferation.
- **Modulation of Survival Signaling:** **AZ960** has been shown to impact the Pim/BAD/BCL-xL survival signaling pathway.[\[7\]](#) Inhibition of JAK2 leads to decreased expression of PIM1 and

PIM2, resulting in reduced phosphorylation of BAD at Ser(112) and a decrease in BCL-xL protein levels.[7]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the cellular effects of **AZ960**.

In Vitro Kinase Assay

- Objective: To determine the inhibitory activity of **AZ960** against a specific kinase (e.g., JAK2).
- Methodology:
 - Recombinant JAK2 kinase (amino acids 808-1132) is used.[1]
 - A peptide substrate (e.g., Tyk2 peptide) is prepared at a concentration of 100 nM.[1]
 - ATP is added at a concentration of 15 μ M.[1]
 - Varying concentrations of **AZ960** (ranging from 0.003 μ M to 30 μ M) are incubated with the kinase, substrate, and ATP in a suitable buffer (e.g., 75 mM HEPES, pH 7.3).[1]
 - The kinase reaction is monitored using a suitable detection system, such as the Caliper LC3000 system, to measure the initial velocity of the reaction.[1]
 - The mode of inhibition and the inhibition constant (K_i) are determined through inhibition kinetics studies with varied concentrations of ATP and **AZ960**. [1]

Cell Proliferation Assay (AlamarBlue Assay)

- Objective: To assess the effect of **AZ960** on the proliferation of various cell lines.
- Methodology:
 - Cells are seeded in 96-well plates at an appropriate density (e.g., 2,000-20,000 cells/well). [1]
 - After 24 hours, cells are treated with a range of **AZ960** concentrations.[1]

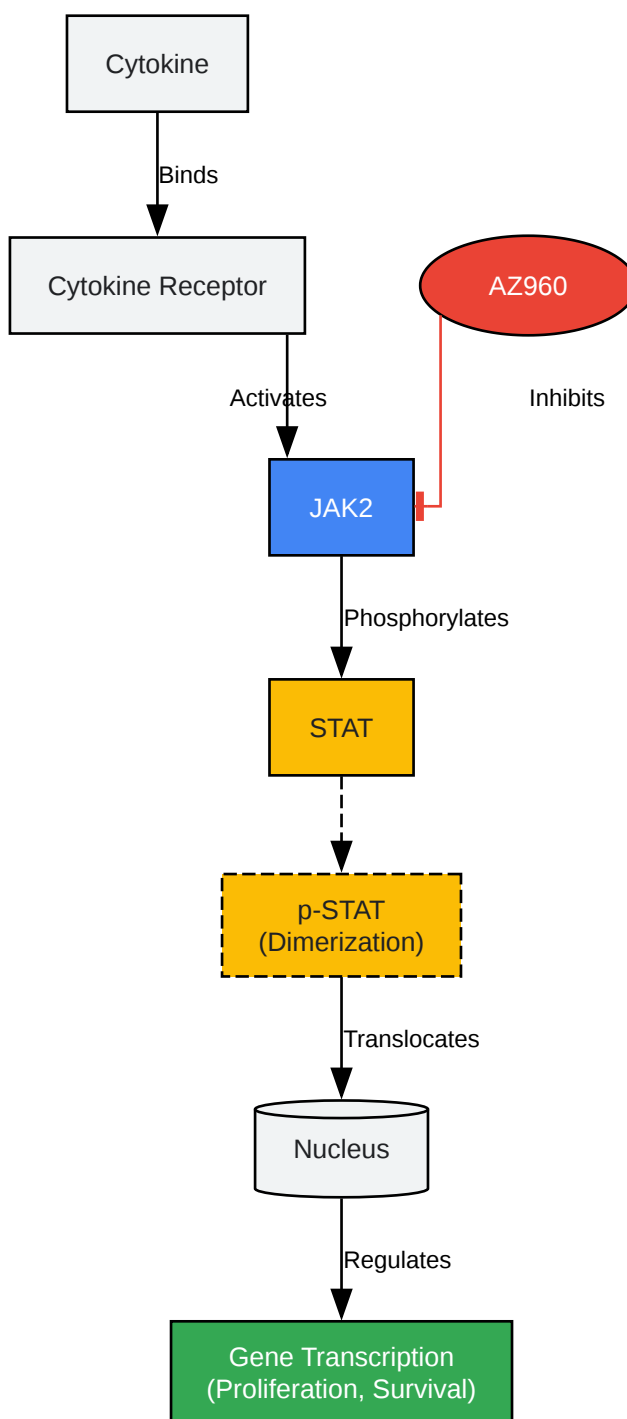
- Cells are incubated for a specified period (e.g., 48-72 hours).[\[1\]](#)
- AlamarBlue reagent (10 μ L/well) is added to each well, and the plates are incubated at 37°C in 5% CO₂ for 2 hours.[\[1\]](#)
- Fluorescence is measured using a microplate reader at an excitation of 545 nm and an emission of 600 nm.[\[1\]](#)
- Data is normalized to the control (untreated cells), and the GI50 (concentration causing 50% growth inhibition) is calculated.[\[1\]](#)

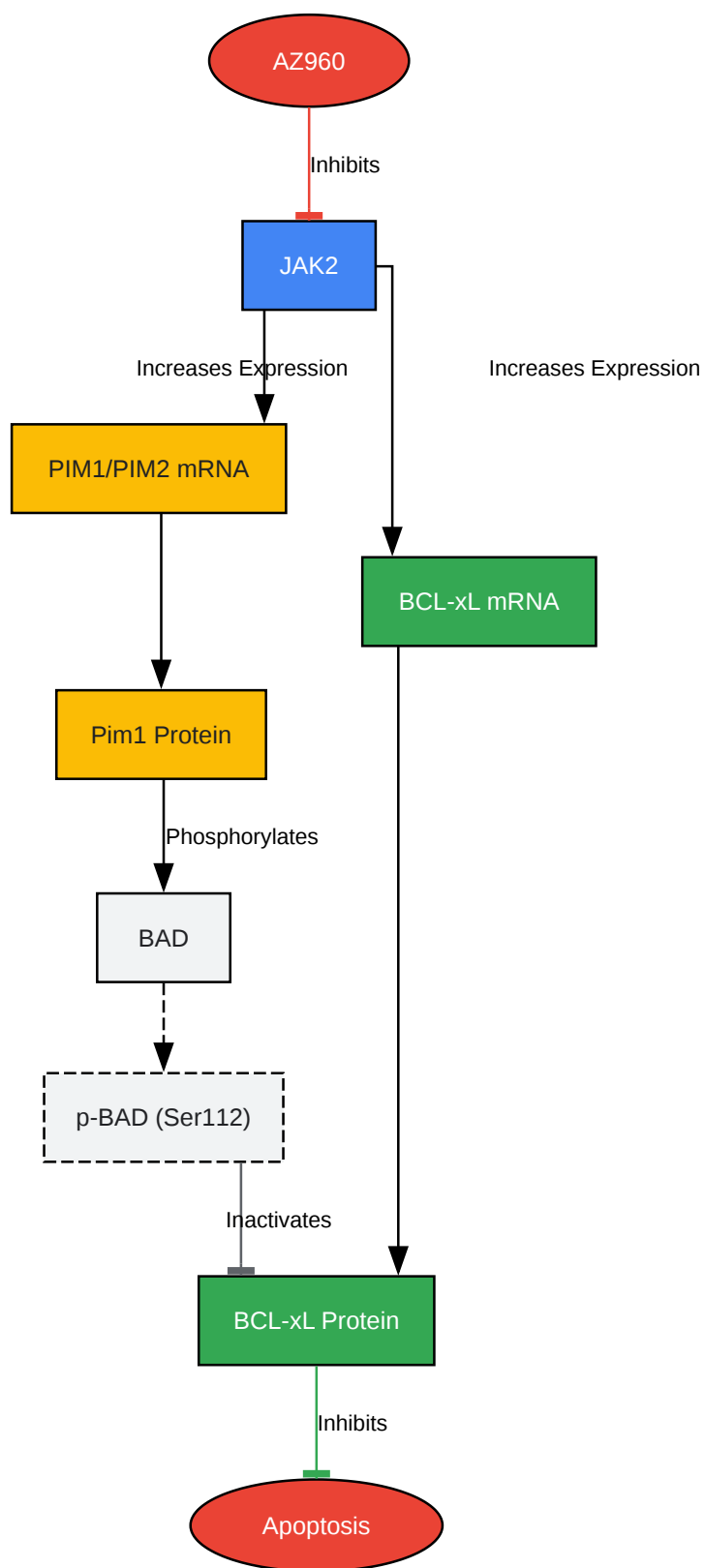
Western Blot Analysis for Protein Phosphorylation

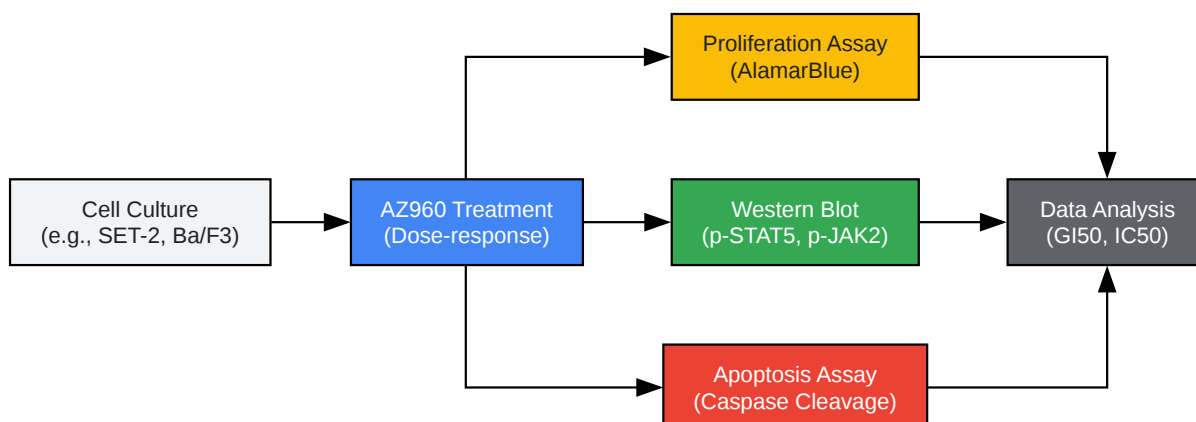
- Objective: To determine the effect of **AZ960** on the phosphorylation status of key signaling proteins (e.g., JAK2, STAT3, STAT5).
- Methodology:
 - Cells are treated with **AZ960** at various concentrations and for different time points.
 - Following treatment, cells are lysed to extract total protein.
 - Protein concentration is determined using a standard assay (e.g., BCA assay).
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins.
 - After washing, the membrane is incubated with a suitable secondary antibody conjugated to a detection enzyme (e.g., HRP).
 - The protein bands are visualized using a chemiluminescence detection system.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the key signaling pathways affected by **AZ960** and a typical experimental workflow for its characterization.







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